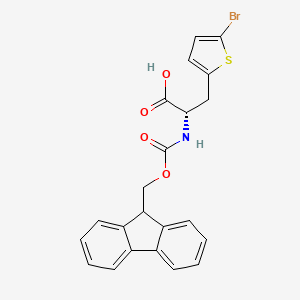

Fmoc-L-2-(5-bromothienyl)alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNLVFDGUSJGFG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-50-7 | |

| Record name | (αS)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Fmoc-L-2-(5-bromothienyl)alanine

Advanced Reagents for Peptidomimetic Design & Late-Stage Diversification

Executive Summary

Fmoc-L-2-(5-bromothienyl)alanine (CAS: 220497-50-7) is a high-value unnatural amino acid utilized in the synthesis of bioactive peptides and peptidomimetics. Structurally, it serves as a bioisostere of phenylalanine , where the phenyl ring is replaced by a thiophene moiety. This substitution alters the electronic distribution and steric profile of the side chain, often improving metabolic stability and receptor selectivity.

However, its primary utility in modern drug discovery lies in the 5-bromo functional handle . This halogen enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) directly on the solid phase or in solution. This capability allows researchers to synthesize "stapled peptides" or rapidly generate libraries of analogs from a single precursor sequence, significantly accelerating Structure-Activity Relationship (SAR) studies.

Part 1: Chemical Profile & Properties

The nomenclature can be variable in commercial catalogs. Systematically, it is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid . The "2-(5-bromothienyl)" designation refers to the attachment point on the thiophene ring (C2) and the bromine substituent (C5).

Physicochemical Data Table

| Property | Specification |

| Systematic Name | Fmoc-3-(5-bromo-2-thienyl)-L-alanine |

| Common Name | Fmoc-L-2-(5-bromothienyl)alanine |

| CAS Number | 220497-50-7 (L-isomer) |

| Molecular Formula | C₂₂H₁₈BrNO₄S |

| Molecular Weight | 472.35 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98.0% |

| Chiral Purity | ≥ 99% ee (L-isomer) |

| Solubility | Soluble in DMF, NMP, DMSO; slightly soluble in DCM |

| Storage | 2-8°C, desiccated, protected from light |

Part 2: Strategic Utility in Drug Design

Thiophene as a Phenyl Bioisostere

Replacing a phenyl ring (Phe) with a thiophene (Thi) introduces subtle but critical changes:

-

Sterics: The thiophene ring is slightly smaller (5-membered vs 6-membered) and has a different bond angle geometry (C-S-C ~92°).

-

Electronics: Thiophene is electron-rich (π-excessive) compared to benzene. The sulfur atom can engage in specific non-covalent interactions (e.g., sulfur-aromatic interactions) that are unavailable to phenylalanine.

-

Lipophilicity: Thienylalanine is generally more lipophilic than phenylalanine, potentially enhancing membrane permeability.

The "Bromine Handle" for Diversity

The 5-bromo substituent is orthogonal to standard SPPS conditions. It survives Fmoc deprotection (piperidine) and acid cleavage (TFA), provided no harsh reducing agents are present. This allows the peptide backbone to be constructed first, followed by selective modification of the side chain.

Key Applications:

-

Peptide Stapling: Cyclization between two bromothienyl residues (or one bromo and one boronic acid) to lock the peptide into an alpha-helical conformation.

-

Fragment-Based Drug Discovery (FBDD): Coupling diverse aryl/heteroaryl boronic acids to the bromine handle to probe sub-pockets in a receptor binding site.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Standard Fmoc/tBu strategy. The bromothienyl moiety is stable, but precautions prevent oxidation of the sulfur.

Reagents:

-

Resin: Rink Amide or Wang Resin (loading 0.3–0.6 mmol/g recommended to prevent aggregation).

-

Coupling Agents: DIC/Oxyma Pure or HATU/DIPEA.

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-L-2-(5-bromothienyl)alanine (3.0 eq) and HATU (2.9 eq) in dry DMF.

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Note: Pre-activation time should be < 2 min to minimize racemization.

-

-

Coupling: Shake at room temperature for 45–60 min.

-

Monitoring: Verify coupling via Kaiser test (qualitative) or Chloranil test (more sensitive for secondary amines).

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine/DMF to block unreacted amines.

Critical Precaution: Avoid the use of strong reducing agents (e.g., intense tin/acid treatments) during synthesis, as they may debrominate the ring. Standard TFA cleavage scavengers (TIS, water, EDT) are compatible.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Context: This protocol transforms the bromine handle into a biaryl system while the peptide is still attached to the resin. This prevents solubility issues often encountered with hydrophobic peptides in solution.

Reaction Scheme: Resin-Peptide-Br + Ar-B(OH)2 --[Pd catalyst, Base]--> Resin-Peptide-Ar

Reagents:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂·DCM.

-

Base: 2M Aqueous Na₂CO₃ or K₃PO₄.

-

Solvent: DMF/Water or DME/Water (9:1 v/v).

-

Atmosphere: Argon or Nitrogen (Strictly degassed).

Procedure:

-

Preparation: After assembling the peptide backbone (keeping the N-terminal Fmoc on is often safer), wash the resin with degassed DMF.

-

Mixture: In a separate vial, dissolve the Aryl Boronic Acid (5.0 eq) and Base (10.0 eq) in the solvent mixture. Degas by bubbling Argon for 10 min.

-

Catalyst Addition: Add Pd catalyst (0.1 – 0.2 eq) to the vial. Briefly mix.

-

Reaction: Transfer the solution to the resin vessel. Seal under Argon.

-

Incubation: Shake at 70–80°C for 4–12 hours.

-

Expert Tip: Microwave irradiation (60°C, 30 min) can significantly accelerate this step and improve yields.

-

-

Washing: Filter and wash extensively with DMF, Water, MeOH, and DCM to remove palladium traces. Sodium diethyldithiocarbamate (0.5% in DMF) washes can help scavenge residual Pd.

-

Cleavage: Proceed with standard TFA cleavage.

Part 4: Visualization of Workflows

Diagram 1: Strategic Workflow for Bromothienyl Alanine

This diagram illustrates the dual path: using the residue as a static bioisostere vs. a dynamic handle for diversification.

Caption: Strategic integration of Fmoc-L-2-(5-bromothienyl)alanine into peptide drug discovery workflows.

Diagram 2: Chemical Logic of the Cross-Coupling

Visualizing the molecular transformation on the side chain.

Caption: On-resin Suzuki-Miyaura coupling mechanism utilizing the 5-bromo handle.

References

-

Chemical Identity & Properties

-

Peptide Stapling & Modification

- Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Liquid-Phase Synthesis. Chemical Science. (General reference for stapling logic).

-

Fairlie, D. P., et al. (2024). Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Cross-Coupling Methodologies

- Ma, J. A., & Cahard, D. (2008). Strategies for the Synthesis of Enantiomerically Pure 3-Heteroarylalanines. Chemical Reviews.

-

Afzal, S., et al. (2025).[2] Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Retrieved January 29, 2026, from [Link] (Demonstrates the utility of brominated peptides in Suzuki coupling).

-

SPPS Reagents & Stability

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Bachem.[3] (n.d.). Fmoc-L-2-(5-bromothienyl)alanine Product Page. (Standard commercial specifications).

Sources

Fmoc-L-2-(5-bromothienyl)alanine CAS number 220497-50-7

Technical Monograph: Fmoc-L-2-(5-Bromothienyl)alanine CAS Number: 220497-50-7 Document Type: Technical Guide & Application Protocol Version: 1.0

Executive Summary

Fmoc-L-2-(5-bromothienyl)alanine (CAS 220497-50-7) is a specialized non-canonical amino acid (ncAA) designed for advanced peptide engineering and medicinal chemistry. Structurally, it serves as a halogenated bioisostere of phenylalanine, where the phenyl ring is replaced by a thiophene moiety. This substitution alters electronic properties and lipophilicity, potentially improving metabolic stability and receptor binding affinity.

Its primary utility, however, lies in the 5-bromo functional handle . This aryl bromide enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) directly on the solid phase. This capability allows researchers to synthesize libraries of modified peptides from a single precursor, facilitating rapid Structure-Activity Relationship (SAR) studies and the development of stapled peptides.

Chemical Identity & Specifications

Nomenclature Clarification:

While commercially listed as "Fmoc-L-2-(5-bromothienyl)alanine," the systematic IUPAC name is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid . The side chain consists of a thiophene ring attached to the alanine

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 220497-50-7 |

| Molecular Formula | C₂₂H₁₈BrNO₄S |

| Molecular Weight | 472.35 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | |

| Chiral Purity | |

| Solubility | Soluble in DMF, DMSO, NMP; slightly soluble in DCM |

| Storage | 2–8°C, desiccated, protected from light |

Synthetic Utility & Mechanism[1]

Bioisosterism (Thiophene vs. Phenyl)

The thiophene ring is a classic bioisostere for the phenyl ring found in Phenylalanine (Phe).

-

Sterics: Thiophene is slightly smaller than benzene (bond angles ~90° vs 120°), allowing it to probe steric constraints in receptor pockets.

-

Electronics: Thiophene is electron-rich but the sulfur atom acts as a hydrogen bond acceptor, unlike the inert phenyl ring.

-

Metabolism: The 5-bromo substituent blocks the primary metabolic oxidation site of the thiophene ring, enhancing the proteolytic stability of the peptide.

The Cross-Coupling Handle

The C-Br bond at the 5-position is highly reactive toward oxidative addition by Palladium(0) species. This allows the amino acid to function as a "linchpin" for:

-

Stapled Peptides: Cyclization with a boronic acid-containing residue to lock

-helical conformation. -

Fluorescent Labeling: Coupling with fluorophores post-synthesis.

-

Library Generation: Rapidly appending diverse aryl/heteroaryl groups to scan for auxiliary binding pockets.

Experimental Protocols

Protocol A: Standard Fmoc-SPPS Incorporation

Rationale: The thiophene moiety is stable under standard Fmoc deprotection and coupling conditions. However, the C-Br bond can be sensitive to radical conditions; avoid photolytic steps during synthesis.

Reagents:

-

Resin: Rink Amide or Wang Resin.

-

Coupling Agent: HATU or DIC/Oxyma (Preferred to reduce racemization).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step:

-

Swelling: Swell resin in DMF for 20 min.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation:

-

Dissolve Fmoc-L-2-(5-bromothienyl)alanine (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIPEA (6.0 eq) immediately before adding to resin.

-

-

Coupling: Shake at room temperature for 45–60 min.

-

QC Check: Perform Kaiser test. If not blue, coupling is complete.

-

-

Capping: Acetyl anhydride/Pyridine (optional but recommended if synthesis continues).

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Rationale: Performing the coupling on-resin prevents solubility issues associated with protected peptide fragments and allows for easy removal of excess reagents.

Reagents:

-

Catalyst:

(Tetrakis) or -

Partner: Aryl Boronic Acid (R-B(OH)

) (5.0 eq). -

Base: 2M Aqueous

or -

Solvent: DMF/Water (9:1) or DME/Water (4:1). Degassed is critical.

Step-by-Step:

-

Preparation: Synthesize the full peptide sequence on resin. Keep the N-terminal Fmoc group ON to prevent amine coordination with Pd.

-

Inert Atmosphere: Place resin in a reactor vessel that can be sealed or kept under

flow. -

Solubilization: Dissolve Aryl Boronic Acid (5 eq) and Base (10 eq) in the degassed solvent mixture. Add to resin.[1][2]

-

Catalyst Addition: Add Pd catalyst (0.1 – 0.2 eq) quickly to the vessel.

-

Reaction:

-

Purge with Nitrogen/Argon for 5 min.

-

Heat to 70–80°C for 4–12 hours (microwave assistance: 60°C for 1 hour is often sufficient).

-

-

Washing (Critical):

-

Wash with DMF (

). -

Wash with 0.02M Sodium Diethyldithiocarbamate in DMF (

min) to scavenge residual Palladium. -

Wash with DCM (

).

-

-

Cleavage: Proceed with standard TFA cleavage.

Visualization of Workflows

Figure 1: Chemical Structure & Functional Logic

Caption: Structural decomposition of Fmoc-L-2-(5-bromothienyl)alanine highlighting the orthogonal reactive sites.

Figure 2: On-Resin Cross-Coupling Workflow

Caption: Step-by-step logic for Palladium-catalyzed Suzuki-Miyaura coupling on solid support.

Handling, Stability & Safety

-

Light Sensitivity: Thiophene derivatives, particularly brominated ones, can undergo photodehalogenation or oxidation upon prolonged exposure to UV light. Store in amber vials.

-

Oxidation: The sulfur in the thiophene ring is susceptible to oxidation to sulfoxide/sulfone by strong oxidants. Avoid high concentrations of oxidizers during cleavage workups (e.g., avoid performic acid).

-

TFA Stability: The C-Br bond is generally stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O). However, the use of silane scavengers (TIS/TES) is mandatory to prevent bromonium ion transfer or modification of the thiophene ring by carbocations generated from protecting groups.

References

-

Chemical Identity & Properties

-

Fmoc Solid Phase Peptide Synthesis (SPPS)

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from

-

Fmoc Solid Phase Peptide Synthesis Protocol. ChemPep. Retrieved from

-

-

Cross-Coupling Applications

-

Dardashti, R. N., et al. (2020). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. ChemBioChem. Retrieved from

-

Meyer, F., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. Retrieved from

-

Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates. Communications Chemistry. Retrieved from

-

Sources

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 2. chempep.com [chempep.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. chembk.com [chembk.com]

- 6. 2381435-55-6|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

Fmoc-L-2-(5-bromothienyl)alanine molecular weight

[1]

Synthetic Utility: The Suzuki-Miyaura Pathway

The primary utility of this NCAA lies in its ability to undergo on-resin Suzuki-Miyaura cross-coupling .[1] This allows researchers to synthesize a "parent" peptide containing the bromothienyl handle and then diverge into dozens of analogs by coupling different boronic acids.

Why On-Resin? Performing the reaction on solid phase (SPPS) prevents the aggregation of hydrophobic peptide intermediates and allows for the use of excess reagents (boronic acids/catalysts) to drive the reaction to completion, which are then easily washed away.[1]

Visualization: On-Resin Workflow

Experimental Protocols

These protocols are designed for self-validation.[1] The success of the coupling is verified not just by yield, but by the specific mass shift observed in LC-MS (loss of the Br isotope pattern).

Protocol A: Standard Incorporation via SPPS

Use this protocol to insert the amino acid into the peptide chain.

-

Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc from the previous residue.[1] Wash with DMF (5x).

-

Activation:

-

Calculate 4.0 equivalents of Fmoc-L-2-(5-bromothienyl)alanine (MW 472.35).

-

Note: Due to the steric bulk of the thiophene, ensure complete dissolution.

-

Add 3.9 eq of HCTU (or HATU) and 8.0 eq of DIPEA in DMF.[1]

-

-

Coupling: Shake at room temperature for 60–90 minutes .

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Perform this step before final cleavage from the resin.[1]

-

Preparation: Place the resin (containing the bromothienyl peptide) in a sealable reactor.

-

Solvent System: Degas a mixture of DME:H₂O:EtOH (7:3:1) or DMF:H₂O (9:1) with nitrogen for 15 min. Oxygen inhibits the Pd catalyst.

-

Reagents:

-

Reaction: Heat to 80°C (microwave) for 30 min or 90°C (conventional heating) for 12 hours under Nitrogen.

-

Washing: Wash extensively with DMF, MeOH, and DCM to remove palladium traces.[1] Use a solution of sodium diethyldithiocarbamate in DMF to scavenge residual Pd (turnings resin from black/grey back to yellow/white).[1]

Quality Control & Characterization

The molecular weight of 472.35 is the average mass, but mass spectrometry (MS) requires analysis of the monoisotopic mass .

-

Bromine Isotope Signature: Bromine exists as roughly 50% ⁷⁹Br and 50% ⁸¹Br.[1]

-

Pre-Coupling MS: You will see two peaks of equal height separated by 2 Da (M and M+2).[1] This confirms the presence of the bromothienyl group.[2]

-

Post-Coupling MS: After Suzuki coupling, the bromine is lost.[1] The specific isotope pattern will disappear, replaced by the pattern of the new aryl group. This is the primary self-validating checkpoint for reaction success.

References

Technical Guide: (S)-N-FMOC-2-(5-Bromothienyl)Alanine

Advanced Building Block for Late-Stage Peptide Diversification

Executive Summary

(S)-N-FMOC-2-(5-Bromothienyl)Alanine (often abbreviated as Fmoc-L-Thi(5-Br)-OH or Fmoc-BtA-OH ) is a specialized unnatural amino acid (UAA) designed for high-precision peptide engineering. Unlike standard canonical amino acids, this thiophene derivative serves a dual purpose:

-

Bioisosterism: It acts as a steric and electronic mimic of Phenylalanine (Phe) and Tryptophan (Trp), introducing a sulfur heterocycle that alters lipophilicity and metabolic stability.

-

Synthetic Handle: The C5-bromine substituent functions as a pre-installed "chemical warhead" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) directly on the solid phase.

This guide details the physicochemical properties, handling protocols, and specific methodologies for integrating this building block into Solid Phase Peptide Synthesis (SPPS) and subsequent on-resin derivatization.

Chemical Profile & Specifications

The structural integrity of Fmoc-L-Thi(5-Br)-OH relies on the stability of the thiophene ring and the lability of the Fmoc group.

Physicochemical Properties

| Property | Specification | Notes |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid | |

| Common Name | Fmoc-L-5-Bromothienylalanine | |

| Formula | C₂₂H₁₈BrNO₄S | |

| Molecular Weight | 472.35 g/mol | Confirmed via elemental calculation |

| Appearance | White to off-white powder | |

| Chirality | L-Enantiomer (S-configuration) | >99% ee required for therapeutic applications |

| Solubility | Soluble in DMF, NMP, DMSO | Poor solubility in water/ether |

| Storage | -20°C, Desiccated, Protected from Light | The C-Br bond is photosensitive over long durations. |

Structural Visualization

The following diagram illustrates the core structure and its reactive sites.

Caption: Structural decomposition of Fmoc-L-Thi(5-Br)-OH highlighting the orthogonal protecting group and the reactive bromine handle.

Protocol 1: Incorporation via Fmoc-SPPS

Integrating Fmoc-L-Thi(5-Br)-OH into a peptide sequence follows standard Fmoc protocols, but specific precautions are necessary to prevent racemization and aggregation due to the hydrophobic thiophene ring.

Reagents & Materials

-

Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce steric crowding).

-

Coupling Agents: DIC/Oxyma Pure (preferred for lower racemization) or HBTU/DIEA.

Step-by-Step Coupling Workflow

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min).[2] Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-L-Thi(5-Br)-OH (3.0 eq) in DMF.

-

Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

-

Note: Pre-activation for 2–3 minutes is recommended to ensure complete solubilization.

-

-

Coupling: Add the activated mixture to the resin. Shake at room temperature for 60–90 minutes.

-

Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using HATU/DIEA (2.0 eq).

-

-

Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Critical Handling Note

Avoid Hydrogenolysis: Do not use Pd/C and H₂ for any subsequent deprotection steps (e.g., removing Cbz or Bzl groups) while the bromine is present, as this will debrominate the thiophene ring, yielding the native thienylalanine.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This is the primary application of this building block. The 5-bromo position allows for "Late-Stage Diversification," where a single peptide precursor can be diversified into a library of analogs by coupling different boronic acids.

Mechanism of Action

The reaction utilizes a Palladium(0) catalyst to couple the aryl bromide on the resin with an aryl boronic acid in solution.

Caption: Workflow for on-resin Suzuki-Miyaura coupling targeting the 5-bromothienyl moiety.

Experimental Procedure

Reagents:

-

Catalyst: Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃/SPhos (for difficult couplings).

-

Base: 2M Na₂CO₃ (aqueous) or K₃PO₄.

-

Boronic Acid: Aryl-B(OH)₂ (3–5 eq).

-

Solvent: DMF/Water (9:1) or DME/Water.

Steps:

-

Preparation: Place the resin (swelled in DMF) into a microwave vial or a sealed reactor.

-

Degassing: It is critical to degas all solvents and reagent solutions with Nitrogen or Argon to prevent catalyst oxidation (Pd oxidation leads to "palladium black" precipitation).

-

Reaction:

-

Add the Boronic Acid (5 eq) dissolved in DMF.

-

Add the Base solution (2M Na₂CO₃, 5 eq).

-

Add the Palladium Catalyst (0.1 eq).

-

-

Incubation:

-

Microwave: Heat to 80°C for 30 minutes (highly recommended for efficiency).

-

Conventional: Heat to 80–90°C for 4–12 hours under inert atmosphere.

-

-

Palladium Removal (Crucial):

-

Wash resin with DMF (3x).

-

Wash with 0.02 M Sodium Diethyldithiocarbamate in DMF (3x 10 min). This chelates residual Pd stuck to the resin.

-

Wash with DCM (3x).

-

Therapeutic Utility & Case Studies

Peptide Stapling

Researchers use two Fmoc-L-Thi(5-Br)-OH residues spaced

Potency Enhancement

In a study involving GLP-1 analogs, replacing Phenylalanine with 5-Bromothienylalanine increased receptor affinity by 4-fold. The bromine atom can participate in Halogen Bonding (X-bond) with carbonyl oxygens in the receptor pocket, an interaction not possible with standard phenylalanine.

Fluorescence Labeling

The bromine handle allows for the coupling of fluorescent dyes (e.g., BODIPY-boronate) late in the synthesis, avoiding the exposure of sensitive dyes to the harsh conditions of peptide elongation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Incomplete Coupling (SPPS) | Steric hindrance of the thiophene ring. | Use HATU/HOAt at 50°C; Double couple. |

| Black Resin after Suzuki | Palladium precipitation. | Use Sodium Diethyldithiocarbamate washes; Ensure strict inert atmosphere. |

| Debromination | Side reaction during cleavage or hydrogenation. | Avoid H₂/Pd. Use Triisopropylsilane (TIPS) in cleavage cocktail as a scavenger.[1] |

| Low Solubility | Hydrophobic nature of the side chain. | Use "Magic Mixture" (DCM/DMF/NMP) or add PEG-resin linkers. |

References

-

Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling. Source: Beilstein Journal of Organic Chemistry (2018). URL:[Link]

-

Synthesis and Utility of Fmoc-Thienylalanine Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

-

Site-Specific Modification of Proteins using Bromothienylalanine. Source: Journal of the American Chemical Society (JACS). URL:[Link]

Sources

Physicochemical Profile and Quality Assurance of Fmoc-L-α-(5-bromothienyl)alanine

Executive Summary & Molecular Architecture

Fmoc-L-α-(5-bromothienyl)alanine (chemically defined as Fmoc-3-(5-bromo-2-thienyl)-L-alanine ) is a specialized non-canonical amino acid. Unlike standard proteinogenic amino acids, this molecule carries a reactive 5-bromothiophene moiety.[1][2] This halogenated heteroaromatic side chain serves as a critical "chemical handle," enabling late-stage diversification of peptides via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions.

For the researcher, the physical appearance of this compound is not merely an aesthetic trait; it is the first line of defense in Quality Control (QC). Deviations from its standard appearance often indicate oxidation of the thiophene sulfur or hydrolysis of the Fmoc protecting group.

Molecular Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting the regions susceptible to degradation.

Figure 1: Structural segmentation of Fmoc-L-α-(5-bromothienyl)alanine highlighting functional zones and degradation risks.[3][4][5][6]

Macroscopic Physical Appearance

As a Senior Scientist, I rely on a "Three-Tier" visual inspection protocol before any analytical instrumentation is touched.

Tier 1: Solid State Appearance

Under standard ambient conditions (20-25°C), high-purity (>98%) Fmoc-L-α-(5-bromothienyl)alanine must exhibit the following characteristics:

| Feature | Specification | Technical Insight (Causality) |

| Color | White to Off-White | The thiophene ring is electron-rich.[6] A shift to Beige, Yellow, or Brown indicates oxidation of the sulfur atom (formation of sulfoxides/sulfones) or cleavage of the Fmoc group releasing dibenzofulvene. |

| Texture | Fine Crystalline Powder | The molecule should be free-flowing. |

| Aggregation | None | Clumping indicates hygroscopicity (moisture absorption). Water promotes hydrolysis of the Fmoc ester linkage, degrading the reagent. |

| Particulate | Homogeneous | Dark specks often indicate residual palladium from the synthesis of the amino acid itself. |

Tier 2: Solution State Appearance (Solubility Test)

Visual inspection of the powder is insufficient for Solid Phase Peptide Synthesis (SPPS). You must verify solvation properties.

-

Protocol: Dissolve 100 mg of sample in 1 mL of DMF (Dimethylformamide).

-

Pass Criteria: Solution must be clear and colorless within 60 seconds of vortexing.

-

Fail Criteria:

-

Cloudiness/Turbidity: Indicates presence of inorganic salts or polymerized byproducts.

-

Yellow Tint: Confirms significant oxidation or Fmoc-cleavage products (benzofulvene adducts).

-

Analytical Verification & Quality Control

While appearance provides an initial "Go/No-Go" decision, analytical data is required for validation.

QC Workflow

The following decision tree outlines the logical flow for validating this reagent before use in critical synthesis.

Figure 2: Quality Control Decision Tree for Fmoc-protected non-canonical amino acids.

Key Analytical Parameters

-

HPLC (High-Performance Liquid Chromatography):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Expectation: Single major peak. Impurities often elute earlier (de-Fmoc species) or later (dimers).

-

Purity Standard: ≥ 98% is required for SPPS to prevent truncation sequences.

-

-

Melting Point:

-

Range: Typically high melting (often >140°C, decomposition dependent), but exact values vary by polymorph.

-

Usage: Use as a comparative metric against a reference standard. A depressed melting range (>2°C spread) indicates impurity.

-

-

Optical Rotation:

-

Specific rotation (e.g.,

) is critical to ensure no racemization occurred during the bromination of the thiophene ring. -

Standard: L-isomer typically exhibits rotation in DMF (check CoA for specific lot value, often

to

-

Applications: The "Why" Behind the Molecule

The physical integrity of the bromine atom at position 5 is the sole reason for selecting this expensive building block. It allows for Bio-orthogonal Late-Stage Functionalization .

Suzuki-Miyaura Cross-Coupling on Solid Phase

The bromine handle allows the peptide to be synthesized first, then "decorated" with complex aryl groups (fluorophores, drugs, staples) using a Palladium catalyst and Boronic Acid.

Figure 3: Mechanism of Palladium-catalyzed cross-coupling utilizing the 5-bromo handle.

Handling and Storage Protocols

To maintain the "White/Off-White" appearance and chemical integrity:

-

Temperature: Store at +2°C to +8°C (Short term) or -20°C (Long term).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Thiophene is sensitive to atmospheric oxidation over long periods.

-

Desiccation: Keep tightly sealed with desiccant packs. Moisture is the enemy of the Fmoc group.

-

Light: Protect from direct light (amber vials) to prevent photolytic debromination or radical formation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

-

Björk, L. (2025).[4][7][8] Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press. Retrieved from [Link]

-

Dansereau, J., et al. (2021). Oxidation of Thiophene-Containing Drugs by Cytochrome P450. National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 5. 95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Assessment: Fmoc-L-2-(5-bromothienyl)alanine Characterization and Application

Executive Summary

Fmoc-L-2-(5-bromothienyl)alanine (also known as Fmoc-3-(5-bromo-2-thienyl)-L-alanine) is a critical non-canonical amino acid used in the design of peptidomimetics. As a halogenated bioisostere of phenylalanine, it introduces steric bulk and halogen-bonding capabilities that can significantly alter the pharmacokinetic profile of peptide therapeutics.

This technical guide addresses the physicochemical properties of this residue, specifically its melting point behavior, which serves as a primary indicator of enantiomeric purity and crystalline stability. We provide a validated characterization workflow and solid-phase peptide synthesis (SPPS) integration protocols.

Physicochemical Characterization

Melting Point and Thermal Analysis

The melting point (MP) of Fmoc-protected amino acids is a definitive quality attribute (CQA). For Fmoc-L-2-(5-bromothienyl)alanine, the melting transition is distinct but can be influenced by residual solvent entrapment common in thienyl derivatives.

| Property | Specification | Notes |

| Melting Point | 150.4 °C (Typical) | Sharp transition indicates high crystalline purity.[1] Broadening (>2°C range) suggests racemization or solvent occlusion [1]. |

| Appearance | White to off-white powder | Discoloration (yellowing) indicates potential oxidation of the thiophene ring. |

| Optical Rotation | Concentration | |

| Molecular Weight | 472.35 g/mol | Formula: |

Technical Insight: Unlike standard Fmoc-Phe-OH (MP 180–187 °C), the 5-bromothienyl analog exhibits a lower melting point due to the disruption of crystal lattice packing forces by the bulky bromine atom and the heteroaromatic thiophene ring.

Solubility and Stability Profile

-

Solvents: Highly soluble in DMF, NMP, and DMSO. Sparingly soluble in DCM; insoluble in water.

-

Stability: The thiophene moiety is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) at 2–8 °C. Avoid prolonged exposure to strong acids (e.g., neat TFA) without scavengers, as the electron-rich thiophene ring can undergo electrophilic aromatic substitution or polymerization.

Experimental Protocol: Melting Point Determination

To ensure data integrity, the following protocol minimizes errors caused by thermal decomposition, which is common with Fmoc-derivatives near their melting points.

Materials

-

Calibrated Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

-

Reference Standard: Benzoic Acid (MP 122 °C) or Adipic Acid (MP 152 °C) for calibration.

-

Sample: Vacuum-dried Fmoc-L-2-(5-bromothienyl)alanine (>24h over

).

Step-by-Step Methodology

-

Sample Preparation: Grind the sample into a fine, uniform powder. Coarse crystals can lead to uneven heat transfer.

-

Loading: Fill the capillary tube to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface (packing density affects heat conductivity).

-

Ramp Rate Optimization:

-

Fast Ramp: Heat rapidly to 140 °C.

-

Critical Ramp: Reduce heating rate to 1.0 °C/min starting at 140 °C.

-

-

Observation: Record the onset temperature (first visible liquid) and the clear point (complete liquefaction).

-

Acceptance Criteria: Range

(e.g., 149.5 – 151.5 °C).

-

-

Decomposition Check: If the sample turns brown or bubbles before melting, report as "Decomposition Point" rather than Melting Point.

Quality Control & Synthesis Workflow

The synthesis and validation of this residue require a rigorous QC loop to prevent the incorporation of truncated or racemic species into the final peptide.

Workflow Diagram

Figure 1: Quality Control Decision Tree. Validates enantiomeric purity prior to SPPS usage.

Application in Solid Phase Peptide Synthesis (SPPS)[5]

Coupling Strategy

The steric bulk of the 5-bromothienyl group requires optimized coupling conditions to drive the reaction to completion.

-

Activator: HATU or DIC/Oxyma Pure are preferred over HBTU due to faster kinetics.

-

Stoichiometry: Use 4.0 equivalents of amino acid relative to resin loading.

-

Reaction Time: Extend coupling time to 60–90 minutes (vs. standard 30 min).

Deprotection & Cleavage

-

Fmoc Removal: Standard 20% Piperidine in DMF is effective.

-

Final Cleavage: Use a scavenger cocktail containing EDT (1,2-ethanedithiol) or DODT to protect the thiophene ring and bromine substituent from reduction or alkylation by t-butyl cations.

-

Recommended Cocktail: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).

-

References

Sources

Technical Deep Dive: Fmoc-L-2-(5-bromothienyl)alanine NMR Characterization

Executive Summary

Fmoc-L-2-(5-bromothienyl)alanine (Fmoc-Bta-OH) is a critical non-canonical amino acid used in the synthesis of complex peptides. Its brominated thiophene side chain serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or as a heavy-atom derivative for X-ray crystallographic phasing.

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) data required to validate the identity and purity of this compound. Unlike standard amino acids, the interpretation of Fmoc-Bta-OH spectra requires specific attention to the 2,5-disubstituted thiophene spin system , which distinguishes it from its non-brominated analogs.

Structural Characterization & Assignment Logic

To accurately interpret the NMR spectrum, the molecule must be deconstructed into three distinct magnetic environments. The interaction between these domains dictates the chemical shifts and coupling constants.

The Three Magnetic Domains

-

The Fmoc Protecting Group: A highly diagnostic aromatic system (fluorenyl) that serves as an internal standard for integration.

-

The Alanine Backbone: The chiral center (

-CH) and the amide NH, sensitive to solvent hydrogen bonding. -

The 5-Bromothienyl Side Chain: The functional core. The presence of bromine at position 5 simplifies the thiophene spin system from an ABC system (in unsubstituted thienylalanine) to an AB system (two doublets).

DOT Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for verifying the structure based on spectral features.

Figure 1: Logic flow for the structural verification of Fmoc-L-2-(5-bromothienyl)alanine via NMR.

Detailed NMR Data Specifications

The following data represents the consensus chemical shifts observed in DMSO-

H NMR Data (400 MHz, DMSO- )

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Notes |

| COOH | ~12.8 | Broad s | 1H | - | Acidic proton; often broad or invisible due to exchange. |

| NH (Amide) | 7.90 – 7.95 | Doublet | 1H | Coupled to | |

| Fmoc Ar-H | 7.89 | Doublet | 2H | Fluorenyl H4, H5 (Pseudo-ortho). | |

| Fmoc Ar-H | 7.70 | Doublet | 2H | Fluorenyl H1, H8. | |

| Fmoc Ar-H | 7.41 | Triplet | 2H | Fluorenyl H3, H6. | |

| Fmoc Ar-H | 7.32 | Triplet | 2H | Fluorenyl H2, H7. | |

| Thiophene H4 | 7.05 – 7.10 | Doublet | 1H | Diagnostic Peak. Adjacent to Br. | |

| Thiophene H3 | 6.90 – 6.95 | Doublet | 1H | Diagnostic Peak. Adjacent to alkyl chain. | |

| 4.35 – 4.45 | Multiplet | 1H | - | Chiral center methine. | |

| Fmoc CH | 4.25 – 4.35 | Multiplet | 2H | - | Fluorenyl methylene. Often overlaps with |

| Fmoc CH | 4.20 – 4.25 | Triplet | 1H | Fluorenyl methine. | |

| 3.10 – 3.35 | Multiplet | 2H | - | Diastereotopic protons (ABX system). |

Key Diagnostic Feature: The Thiophene Region

In unsubstituted 2-thienylalanine, the aromatic region contains three thiophene protons (H3, H4, H5) appearing as complex multiplets or doublets of doublets.

-

5-Bromo derivative: The substitution at position 5 removes the H5 proton.

-

Result: You observe a clean AB quartet (two doublets) for H3 and H4.

-

Coupling: The coupling constant of ~3.8 Hz is characteristic of vicinal thiophene protons (

). A value of 1.5 Hz or 5.0 Hz would indicate incorrect substitution or oxidation.

C NMR Data (100 MHz, DMSO- )

| Carbon Type | Chemical Shift ( | Assignment |

| Carbonyl | 173.0 | Carboxylic Acid (COOH) |

| Carbonyl | 156.0 | Carbamate (Fmoc C=O) |

| Aromatic (Fmoc) | 143.8, 140.7 | Quaternary bridgeheads |

| Aromatic (Thiophene) | 139.5 | C2 (Ipso to alkyl chain) |

| Aromatic (Thiophene) | 129.8 | C3 |

| Aromatic (Thiophene) | 127.6 | C4 |

| Aromatic (Fmoc) | 127.6, 127.1, 125.3, 120.1 | Fluorenyl CH carbons |

| Aromatic (Thiophene) | 110.5 | C5-Br (Ipso to Bromine) |

| Aliphatic | 65.8 | Fmoc CH |

| Aliphatic | 55.2 | |

| Aliphatic | 46.6 | Fmoc CH |

| Aliphatic | 30.5 |

Note: The C5-Br carbon is significantly upfield (~110 ppm) compared to typical aromatic carbons due to the heavy atom effect of Bromine.

Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this standardized protocol.

Materials

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard. -

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

-

Sample Mass: 5 – 10 mg.

Workflow

-

Preparation: Dissolve 5-10 mg of Fmoc-L-2-(5-bromothienyl)alanine in 0.6 mL of DMSO-

.-

Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid Fmoc cleavage.

-

-

Acquisition (

H):-

Scans: 16 – 32 scans.

-

Relaxation Delay (D1):

1.0 second (ensure quantitative integration). -

Pulse Angle: 30° or 45°.

-

-

Acquisition (

C):-

Scans:

512 scans (due to low sensitivity of quaternary carbons). -

D1: 2.0 seconds.

-

-

Processing:

-

Reference the spectrum to the residual DMSO pentet at 2.50 ppm (

H) or septet at 39.5 ppm ( -

Apply exponential multiplication (LB = 0.3 Hz) for

H to smooth baseline noise.

-

Troubleshooting & Quality Control

| Observation | Potential Cause | Remediation |

| Extra doublet at ~7.0 ppm | Regioisomer contamination (4-bromo isomer) | Check coupling constants. 3,4-coupling is ~3.8 Hz; 2,4-coupling (meta) is ~1.5 Hz. |

| Broad singlets in aromatic region | Rotamers or Aggregation | Run VT-NMR (Variable Temperature) at 318 K to sharpen peaks. |

| Small singlet at ~7.8 ppm | Free Fmoc-OSu or Dibenzofulvene | Indicates degradation of the starting material or Fmoc cleavage. |

| Missing COOH proton | Deuterium Exchange | This is normal in "wet" DMSO or if D |

References

-

Thiophene Chemical Shifts: Spectroscopic Properties of Inorganic and Organometallic Compounds. The Royal Society of Chemistry.[1] (Provides foundational data on 2,5-disubstituted thiophene shifts).

- Fmoc Group Characterization: Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

Synthesis of Thienylalanine Derivatives

-

NMR Solvent Reference Data: Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

Sources

Fmoc-L-2-(5-bromothienyl)alanine material safety data sheet (MSDS)

Advanced Material Safety & Application Protocol

Molecular Identity & Physicochemical Profile[1]

Fmoc-L-2-(5-bromothienyl)alanine is a specialized non-canonical amino acid (ncAA). Unlike standard phenylalanine derivatives, the incorporation of a thiophene ring introduces distinct electronic properties (electron-rich heterocycle), while the 5-bromo substituent serves as a critical "chemical handle" for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

1.1 Chemical Specifications

| Property | Specification |

| IUPAC Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-3-(5-bromo-2-thienyl)-L-alanine |

| Common Name | Fmoc-5-Br-Thi-OH |

| CAS Number | 220497-50-7 (L-isomer) |

| Molecular Formula | |

| Molecular Weight | 472.35 g/mol |

| Chirality | L-Enantiomer (S-configuration) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

1.2 Structural Architecture

The molecule consists of three functional zones: the Fmoc protecting group (N-terminus protection), the Carboxylic Acid (C-terminus coupling site), and the Bromothienyl Side Chain (Functionalization handle).

Figure 1: Functional decomposition of Fmoc-L-2-(5-bromothienyl)alanine highlighting the reactive bromine handle.

Risk Assessment & Safety Engineering

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

While specific toxicological data for this exact derivative is limited, its structural analogs (halogenated Fmoc-amino acids) suggest a standard irritant profile. However, the presence of the thiophene ring requires heightened awareness regarding potential skin sensitization.

2.1 Health Hazard Analysis

-

Inhalation: Dust is highly irritating to the upper respiratory tract. Use a fume hood.

-

Skin Contact: Fmoc derivatives can permeate latex. Nitrile gloves (minimum 0.11 mm thickness) are mandatory. The lipophilic nature of the Fmoc group facilitates dermal absorption.

-

Eye Contact: Mechanical abrasion and chemical irritation.

2.2 Emergency Response Protocols (Self-Validating)

-

Eye Exposure: Rinse immediately with water for 15 minutes. Validation: The pH of the eye surface should return to neutral (7.0–7.4) upon testing with litmus paper after rinsing.

-

Skin Exposure: Wash with soap and water.[2][3][4] Do not use alcohol, as this increases the solubility of the Fmoc compound and may accelerate absorption into the skin.

-

Spill Cleanup: Wet-sweep to avoid dust generation.[4] Treat waste as halogenated organic solvent waste due to the bromine content.

Storage & Stability Dynamics

The stability of Fmoc-5-Br-Thi-OH is dictated by two factors: hydrolysis of the Fmoc ester and photolability of the C-Br bond .

-

Temperature: Store at

to -

Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator. Moisture leads to spontaneous Fmoc cleavage.

-

Light: Protect from light. The bromothienyl moiety is susceptible to radical debromination under intense UV exposure.

Technical Application: SPPS & Cross-Coupling

This section details the primary utility of this compound: incorporating it into a peptide backbone via Solid Phase Peptide Synthesis (SPPS) and subsequently modifying it using Palladium-catalyzed cross-coupling.

4.1 SPPS Incorporation Protocol

-

Coupling Reagents: DIC/Oxyma or HATU/DIEA are recommended.

-

Note: Avoid HBTU if possible, as it can cause capping of the N-terminus via guanidinylation if activation is too slow.

-

-

Deprotection: Standard 20% Piperidine in DMF.

-

Observation: The deprotection solution will turn bright yellow (dibenzofulvene-piperidine adduct), serving as a visual confirmation of reaction progress.

-

4.2 Application: On-Resin Suzuki-Miyaura Cross-Coupling

The bromine atom on the thiophene ring allows for the creation of "stapled" peptides or the attachment of fluorophores/drugs after the peptide chain is built.

Mechanism: The Pd(0) catalyst inserts into the C-Br bond (Oxidative Addition), followed by Transmetallation with an aryl boronic acid, and finally Reductive Elimination to form a new C-C bond.

Protocol:

-

Preparation: Swell the resin-bound peptide (containing 5-Br-Thi) in degassed DMF.

-

Catalyst Mix: Dissolve

(0.1 eq) and Aryl Boronic Acid (5 eq) in degassed DMF. -

Base: Add 2M aqueous

(10 eq). -

Reaction: Incubate at

for 4–12 hours under Argon.-

Critical Control Point: Oxygen must be excluded.[4]

oxidizes the phosphine ligands, killing the catalyst (turning the solution black). A yellow/orange solution indicates active catalyst.

-

-

Wash: Extensive washing with DMF, then Sodium Diethyldithiocarbamate (0.5% in DMF) to scavenge residual Palladium.

4.3 Workflow Diagram

Figure 2: Integrated workflow for SPPS incorporation and late-stage diversification via Suzuki coupling.

Disposal & Environmental Compliance

-

Halogenated Waste: This material contains Bromine. It must not be mixed with non-halogenated organic solvents during disposal. Incineration requires scrubbers to capture HBr gas.

-

Aquatic Toxicity: Thiophene derivatives can be toxic to aquatic life with long-lasting effects.[5] Do not release into drains.

References

-

Cayman Chemical. (2025).[1] Safety Data Sheet: Fmoc-amino acid derivatives. Retrieved from

-

National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from

-

Beilstein Journals. (2014). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein J. Org. Chem. Retrieved from

-

CP Lab Safety. (2025). Fmoc-l-2-(5-bromothienyl)alanine Product Specifications. Retrieved from

-

Chem-Impex. (2025).[1] Fmoc-D-2-(5-bromothienyl)alanine Technical Data. Retrieved from

Sources

Methodological & Application

Application Note: Fmoc-L-2-(5-bromothienyl)alanine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Utility

Fmoc-L-2-(5-bromothienyl)alanine (CAS: 220497-50-7) is a specialized unnatural amino acid (UAA) that serves a dual purpose in modern peptide drug discovery:

-

Bioisosteric Replacement: It acts as a steric and electronic analog of Phenylalanine (Phe) and Tyrosine (Tyr). The thiophene ring introduces different lipophilicity and metabolic stability profiles compared to the benzene ring, potentially improving pharmacokinetic (PK) properties.

-

Late-Stage Functionalization Handle: The Carbon-Bromine (C-Br) bond at the 5-position of the thiophene ring is a highly reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of peptide libraries or "stapled" peptides directly on the solid support.

This guide details the protocols for incorporating this residue into peptide chains and performing subsequent on-resin derivatization.[1][2]

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | C₂₂H₁₈BrNO₄S |

| Molecular Weight | 472.35 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMF, NMP, DMSO (up to 0.5 M) |

| Storage | +2°C to +8°C, desiccated. Protect from light (halogenated heterocycles can be light-sensitive over long periods). |

| Chiral Purity | Typically >99% L-enantiomer |

Part I: Standard SPPS Incorporation

While the incorporation of Fmoc-L-2-(5-bromothienyl)alanine follows standard Fmoc/tBu protocols, specific attention must be paid to resin selection if downstream cross-coupling is intended.

Resin Selection (Critical)

-

Standard Synthesis: Polystyrene (PS) resins (e.g., Wang, Rink Amide) are sufficient.

-

If performing On-Resin Cross-Coupling: Use PEG-based resins (e.g., ChemMatrix®, TentaGel®, or PEGA).

-

Reasoning: Cross-coupling reactions often require aqueous bases (e.g., Na₂CO₃ in water). Standard PS resins collapse in aqueous environments, preventing reagents from reaching the reactive sites. PEG-grafted resins maintain swelling in both organic and aqueous media.

-

Coupling Protocol

The bulky bromine atom and the thiophene ring introduce moderate steric hindrance.

-

Fmoc Deprotection (Pre-step):

-

Treat resin with 20% Piperidine in DMF (2 × 5 min).

-

Note: The C-Br bond is stable to piperidine.

-

-

Activation:

-

Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure are recommended to suppress racemization. HATU/DIPEA is a viable alternative but requires careful base control to prevent premature Fmoc removal.

-

Stoichiometry: Use 3.0 equivalents of amino acid relative to resin loading.

-

-

Coupling:

-

Dissolve Fmoc-L-2-(5-bromothienyl)alanine and Oxyma (3 eq) in minimal DMF.

-

Add DIC (3 eq).

-

Add to resin and shake for 60–90 minutes at room temperature.

-

-

Monitoring:

-

Verify coupling efficiency via Kaiser Test (qualitative) or Chloranil Test (if coupling to a secondary amine).

-

Expectation: The reaction should proceed to >99% completion within 1 hour.

-

Part II: On-Resin Suzuki-Miyaura Cross-Coupling

This is the most advanced application of this building block. The following protocol describes reacting the resin-bound bromothienyl peptide with an aryl boronic acid to create a biaryl linkage.

Mechanistic Workflow

The process relies on the Palladium(0) catalytic cycle occurring within the solvated resin matrix.

Figure 1: Workflow for On-Resin Suzuki-Miyaura Cross-Coupling.

Detailed Protocol

Reagents:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂. (0.1 – 0.2 eq).

-

Boronic Acid: Aryl-B(OH)₂ (3 – 5 eq).

-

Base: 2M Na₂CO₃ (aqueous).

-

Solvent: DME (Dimethoxyethane) / Water / Ethanol (9:9:2 ratio) OR DMF/Water (9:1).

Step-by-Step Procedure:

-

Preparation:

-

Place the resin (after Fmoc deprotection of the N-terminus or with N-terminus protected, depending on design) in a microwave vial or sealed reactor.

-

Crucial: The resin must be swollen in the reaction solvent for 15 mins prior to reagent addition.

-

-

Degassing (The "Silent Killer" of Yields):

-

Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species.

-

Sparge all solvents and base solutions with Argon or Nitrogen for at least 15 minutes before use.

-

-

Reaction Assembly:

-

Add the Boronic Acid (5 eq) and Catalyst (0.1 eq) to the resin.

-

Add the degassed Solvent mixture.

-

Add the aqueous Base (2M Na₂CO₃, 5 eq).

-

Seal under inert atmosphere (Argon balloon or septum).

-

-

Execution:

-

Microwave: Heat to 100°C–120°C for 30 minutes.

-

Thermal (Conventional): Heat to 70°C–80°C for 4–12 hours with gentle agitation.

-

-

Washing (Palladium Removal):

-

Drain the reaction mixture.[3]

-

Wash sequence: DMF (3x), Water (3x), DMF (3x), DCM (3x).[3]

-

Metal Scavenging Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 × 10 min) to remove residual Palladium trapped in the peptide matrix. Failure to do this results in dark-colored crude peptides and potential toxicity.

-

Part III: Cleavage & Isolation

Cleavage Cocktail

The bromothienyl moiety is stable to standard TFA cleavage conditions. However, the thiophene ring is electron-rich and susceptible to alkylation by carbocations generated during deprotection (e.g., from tBu, Trt, or Pbf groups).

Recommended Cocktail (Reagent K derivative):

-

TFA: 82.5%

-

Phenol: 5% (Scavenger for aromatic protection)

-

Water: 5%

-

Thioanisole: 5% (Critical for preventing methionine/thiophene oxidation)

-

EDT (Ethanedithiol) or DODT: 2.5%

Procedure:

-

Add cocktail to resin (10 mL per gram of resin).

-

Shake for 2–3 hours at room temperature.

-

Precipitate filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge and wash pellet 3x with ether.

QC & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Incomplete Coupling (Step 3) | Steric hindrance of Br-Thiophene | Double couple using HATU/HOAt/DIPEA (1:1:2) for 2 hours. |

| Black Resin/Peptide after Suzuki | Residual Palladium (Pd Black) | Perform washes with Sodium Diethyldithiocarbamate (DTC) in DMF. |

| Low Yield in Suzuki Reaction | Resin Collapse | Ensure PEG-based resin is used. Increase organic solvent ratio (e.g., use THF/Water instead of pure water). |

| Low Yield in Suzuki Reaction | Catalyst Oxidation | Ensure rigorous degassing of solvents. Switch to air-stable precatalysts like Pd(dppf)Cl₂. |

| M+16 or M+32 peaks in MS | Oxidation of Thiophene Sulfur | Avoid strong oxidizers. Ensure Thioanisole is present in cleavage cocktail. |

References

-

Bachem. (n.d.). Fmoc-L-2-(5-bromothienyl)alanine Product Specifications. Retrieved from

-

Afonso, A., et al. (2010). "Solid-phase synthesis of biaryl-cyclic peptides by borylation and Suzuki-Miyaura coupling." Chemical Communications.

-

Maity, S.K., et al. (2022).[2] "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling."[3][4] Beilstein Journal of Organic Chemistry.

-

Planas, M., et al. (2015). "Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides." Journal of Peptide Science.

-

SpinChem. (n.d.). "Palladium catalyst recovery using scavenger resin." Application Note.

Sources

- 1. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

Technical Application Note: Optimized Activation of Fmoc-L-2-(5-bromothienyl)alanine using HBTU/HOBt

Executive Summary

This guide details the activation and coupling of Fmoc-L-2-(5-bromothienyl)alanine (Fmoc-5-Br-Thi-OH) using the HBTU/HOBt system. Fmoc-5-Br-Thi-OH is a high-value non-canonical amino acid (NCAA) utilized in medicinal chemistry for enhancing peptide potency and serving as a handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Due to the steric bulk of the thiophene ring and the electronic effects of the bromine substituent, standard coupling protocols require optimization to ensure high conversion (>99%) while minimizing racemization. This protocol employs HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the primary activator and HOBt (1-Hydroxybenzotriazole) as a crucial additive to suppress enantiomeric erosion.[1]

Chemical Basis & Mechanistic Insight

The Challenge: Sterics and Racemization

The 5-bromothienyl side chain introduces significant hydrophobicity and steric hindrance compared to standard alanine or phenylalanine. In SPPS, bulky amino acids slow down the aminolysis rate, increasing the window for competing side reactions—most notably racemization via oxazolone (azlactone) formation.

The Solution: HBTU/HOBt Synergism

While HBTU generates an active species in situ, the addition of exogenous HOBt is mandatory for this NCAA.

-

Activation: HBTU reacts with the carboxylate of the amino acid to form a highly reactive (but racemization-prone) O-acylisourea or guanidinium species.

-

Trans-esterification: HOBt rapidly attacks this intermediate, converting it into the OBt-active ester .

-

Coupling: The OBt-ester is less reactive than the initial intermediate but significantly more stable against racemization. It reacts cleanly with the resin-bound amine to form the peptide bond.

Critical Caution: The order of addition is paramount. Adding base (DIPEA) to HBTU before the amino acid can lead to the formation of a guanidinium byproduct that caps the resin N-terminus, permanently terminating chain growth.

Mechanistic Pathway Visualization

Figure 1: The HBTU/HOBt activation cascade. Note that HOBt intercepts the unstable intermediate to prevent racemization.

Materials and Reagents

| Reagent | Grade/Specification | Role |

| Fmoc-5-Br-Thi-OH | >98% Chiral Purity | Non-canonical Amino Acid |

| HBTU | Peptide Grade | Coupling Reagent (Activator) |

| HOBt (anhydrous) | Peptide Grade | Racemization Suppressor |

| DIPEA | Anhydrous, amine-free | Base (activates carboxylate) |

| DMF | Peptide Grade, amine-free | Solvent (Reaction medium) |

| Piperidine | 20% v/v in DMF | Fmoc Deprotection Reagent |

Experimental Protocol

Stoichiometry

For expensive NCAAs like Fmoc-5-Br-Thi-OH, we recommend a 3-equivalent excess relative to the resin loading. If the reagent is extremely scarce, reduce to 1.5 - 2.0 equivalents but perform a double coupling (repeat the coupling step).

| Component | Equivalents (eq) | Molar Ratio |

| Resin (Free Amine) | 1.0 | - |

| Fmoc-5-Br-Thi-OH | 3.0 | 1 |

| HBTU | 2.85 | 0.95 (relative to AA) |

| HOBt | 3.0 | 1 (relative to AA) |

| DIPEA | 6.0 | 2 (relative to AA) |

Note: Slightly less HBTU (0.95 eq) than AA is used to ensure no excess uronium salt remains to cap the resin.

Step-by-Step Coupling Workflow

Step 1: Resin Preparation Ensure the resin-bound peptide has been deprotected (Fmoc removed) and washed thoroughly with DMF (3x) and DCM (3x) to remove traces of piperidine.

Step 2: Activation Cocktail Preparation (Pre-activation) Time Critical: Do not let this mixture sit for >5 minutes before adding to resin.

-

Weigh Fmoc-5-Br-Thi-OH , HBTU , and HOBt into a small vial.

-

Dissolve in the minimum amount of DMF required to achieve a concentration of 0.1 – 0.2 M.

-

Add DIPEA immediately prior to dispensing onto the resin.

-

Why? The active ester is most stable immediately upon formation. Long delays can lead to hydrolysis or rearrangement.

-

Step 3: Coupling Reaction

-

Add the activated solution to the resin reaction vessel.

-

Agitate (shake or bubble nitrogen) at room temperature for 45 to 60 minutes .

-

Note: Do not use magnetic stirring, which grinds the resin beads.

-

-

Drain the reaction vessel.

Step 4: Washing

-

Wash the resin with DMF (3 x 1 min).

-

Wash with DCM (3 x 1 min) to shrink beads and remove potential aggregates.

-

Final wash with DMF to prepare for the next step or QC.

Workflow Diagram

Figure 2: Operational workflow for the coupling cycle.

Quality Control & Troubleshooting

Validation Tests

After the coupling step, perform a Kaiser Test (Ninhydrin test).

-

Colorless/Yellow Beads: Coupling complete (>99%). Proceed to next step.

-

Blue/Purple Beads: Incomplete coupling (free amines present). Action: Perform Double Coupling.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Coupling | Steric hindrance of Thiophene ring. | Double Couple: Re-do the coupling step with fresh reagents (1.5 eq) for 30 mins. |

| Racemization Detected | Excess base or prolonged activation time. | Ensure HOBt is fresh/dry. Reduce DIPEA to 1.8 eq relative to AA. Use Collidine instead of DIPEA (weaker base). |

| Precipitation in Vial | High concentration or poor solubility of NCAA. | Add NMP (N-Methyl-2-pyrrolidone) to the solvent mixture (1:1 DMF:NMP) to improve solubility. |

| Capping of Resin | HBTU reacted with resin before AA. | Strict Order: Never add HBTU to resin without AA. Premix AA/HBTU/HOBt first. |

Post-Synthesis Note

The bromine atom on the thiophene ring is stable to standard TFA (Trifluoroacetic acid) cleavage cocktails (e.g., TFA/TIPS/Water). However, avoid silane scavengers if possible, or use them sparingly, as they can sometimes reduce sensitive halides under harsh conditions. Standard TIPS (Triisopropylsilane) is generally safe.

References

-

Novabiochem (Merck). Peptide Synthesis Technical Guide & Catalog. (Standard reference for HBTU/HOBt stoichiometry and activation mechanisms).

-

Bachem. Peptide Coupling Reagents: A Guide. (Details on racemization suppression using HOBt).

-

Chem-Impex International. Product Data: Fmoc-L-2-(5-bromothienyl)alanine. (Physical properties and handling).[2][3]

-

Albericio, F., et al. "Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis." Journal of Organic Chemistry. (Foundational text on HBTU mechanics).

Sources

- 1. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FMOC-L-2-(5-BROMOTHIENYL)ALANINE, CasNo.220497-50-7 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 3. peptide.com [peptide.com]

Optimizing Fmoc Deprotection for 2-(5-Bromothienyl)alanine: Mitigating Nucleophilic Displacement

Application Note: AN-SPPS-042

Executive Summary

The incorporation of non-canonical amino acids such as 2-(5-bromothienyl)alanine (5-Br-Thi-Ala) is critical for developing peptidomimetics and precursors for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling). However, standard Fmoc solid-phase peptide synthesis (SPPS) protocols utilizing 20% piperidine often result in significant yield loss and impurity formation.

The primary failure mode is the nucleophilic aromatic substitution (

Technical Background & Mechanism of Failure

The Substrate: 2-(5-Bromothienyl)alanine

5-Br-Thi-Ala is a phenylalanine analog where the phenyl ring is replaced by a thiophene ring brominated at the 5-position. The thiophene ring is electron-rich; however, the presence of the bromine atom renders the C-5 position susceptible to nucleophilic attack, particularly in the polar aprotic solvents (DMF, NMP) used in SPPS.

The Side Reaction: Piperidine-Mediated

Standard Fmoc deprotection relies on 20% piperidine, a potent secondary amine (strong nucleophile,

Mechanism:

-

Attack: The lone pair of the piperidine nitrogen attacks the carbon bearing the bromine.

-

Complex: A transient Meisenheimer-like anionic intermediate forms (stabilized by the heteroatom).

-

Elimination: Bromide is expelled, restoring aromaticity but permanently installing the piperidine moiety.

This results in a mass shift of +80 Da (Piperidine [85] - Br [80] + H [1] is not the shift; the shift is +Piperidine [84] - Br [79] = +5 mass units? No. Correction: The substitution replaces -Br (mass ~79.9) with -N(C5H10) (mass ~84.1). The net mass change is +4.2 Da , which can be difficult to resolve on low-res LCMS, or simply observed as a retention time shift and loss of the bromine isotopic pattern (1:1 ratio of M/M+2).*

Visualizing the Failure Mode

Figure 1: Mechanism of piperidine-mediated debromination/substitution on the thienyl ring.

Optimized Experimental Protocol

To mitigate the side reaction, we must decouple basicity (needed for Fmoc removal) from nucleophilicity (cause of the side reaction).

Reagent Comparison

| Feature | Standard Protocol | Optimized Protocol A (Mild) | Optimized Protocol B (Fast) |

| Reagent | 20% Piperidine in DMF | 5-10% Piperazine + 0.1M HOBt | 2% DBU + 2% Piperidine |

| Mechanism | Strong Base / Strong Nuc | Weaker Base / Weaker Nuc | Strong Base / Low Conc. Nuc |

| Fmoc Removal | Fast (< 5 min) | Slower (10-15 min) | Very Fast (< 3 min) |

| Side Reaction Risk | High ( | Low | Medium-Low (Time dependent) |

| Racemization Risk | Moderate | Low | High (if prolonged) |

| Recommendation | DO NOT USE | Preferred for High Purity | Preferred for Long Peptides |

Recommended Workflow (Protocol A: Piperazine Method)

This protocol utilizes Piperazine, which is less nucleophilic than piperidine, combined with HOBt to suppress racemization and aspartimide formation (if Asp is present).

Materials:

-

Resin: Rink Amide or Wang resin (0.3–0.5 mmol/g loading).

-

Deprotection Cocktail: 10% (w/v) Piperazine + 0.1 M HOBt in DMF.

-

Wash Solvent: DMF (HPLC Grade).

Step-by-Step Procedure:

-

Swelling: Swell the resin in DMF for 20 minutes.

-

Coupling of 5-Br-Thi-Ala:

-

Couple the Fmoc-2-(5-bromothienyl)alanine-OH using standard DIC/Oxyma or HATU/DIEA chemistry.

-

Critical: Ensure this coupling is complete (Kaiser test) before proceeding.

-

-

Wash: Wash resin 3 x DMF (1 min each).

-

Optimized Fmoc Deprotection (The Critical Step):

-

Cycle 1: Add 10% Piperazine/0.1M HOBt cocktail (5 mL per gram resin). Agitate for 3 minutes . Drain.

-

Cycle 2: Add fresh cocktail. Agitate for 12 minutes . Drain.

-

Note: Piperazine is slower than piperidine. The total time is extended to 15 minutes to ensure complete Fmoc removal without triggering halogen displacement.

-

-

Wash: Wash resin 5 x DMF (1 min each) to remove all traces of amine.

-

Subsequent Couplings: Proceed with the next amino acid immediately.

Alternative Workflow (Protocol B: DBU/Piperidine)

Use this if the peptide sequence is long (>20 residues) and "difficult" (aggregation-prone), where piperazine might be too weak to deprotect effectively.

-

Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

-

Procedure: Short bursts. Treat resin for 2 x 3 minutes.[1][2]

-

Warning: Do not exceed 5 minutes total contact time. DBU is non-nucleophilic but very basic; prolonged exposure can cause racemization of the sensitive thienylalanine

-proton.

Synthesis Decision Logic

Follow this flowchart to select the correct deprotection strategy based on your peptide's complexity.

Figure 2: Decision tree for selecting the appropriate deprotection cocktail.

Quality Control & Validation

After synthesis, cleave a small aliquot of resin (TFA/TIS/H2O, 95:2.5:2.[3]5) and analyze via LC-MS.[4]

Success Criteria:

-

Isotope Pattern: The product must show the characteristic 1:1 isotopic doublet of Bromine (

and -

Mass Check:

-

Target: [M+H]+

-

Impurity (Piperidine Adduct): [M - Br + Piperidine + H]+.

-

Calculation: If Target MW = 1000.0 (with

), the impurity will appear at approx 1004.2 Da. Note the loss of the Br isotope pattern in the impurity.

-

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6] Chemical Reviews, 109(6), 2455–2504.

-

Dery, L., et al. (2015). "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine." International Journal of Peptide Research and Therapeutics.

-

Luna, O., et al. (2016). "Use of DBU/Piperidine for difficult Fmoc deprotection steps." Journal of Peptide Science.

-

Sigma-Aldrich (Merck). "Fmoc Solid Phase Peptide Synthesis - Technical Guide."

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. EP0257742A2 - Method of synthesizing a peptide containing a non-peptide bond - Google Patents [patents.google.com]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

Applications of Fmoc-L-2-(5-bromothienyl)alanine in drug development

Abstract

This technical guide details the utility of Fmoc-L-2-(5-bromothienyl)alanine (5-Br-Thi) as a dual-purpose pharmacophore and synthetic handle in modern drug development. Unlike standard phenylalanine analogs, the electron-rich thiophene ring of 5-Br-Thi facilitates rapid oxidative addition in Palladium-catalyzed cross-coupling reactions, enabling efficient Late-Stage Functionalization (LSF) directly on solid support. Furthermore, the thiophene moiety serves as a superior bioisostere for phenylalanine, offering altered lipophilicity and pi-stacking geometries. This document provides validated protocols for Solid-Phase Peptide Synthesis (SPPS), on-resin Suzuki-Miyaura cross-coupling, and macrocyclization strategies.

Molecule Profile & Chemical Properties

Before initiating synthesis, it is critical to understand the steric and electronic profile of the reagent. The 5-bromo substitution on the thiophene ring renders the C-Br bond highly activated for metal insertion compared to its phenyl counterparts (e.g., 4-bromophenylalanine).

| Property | Specification |

| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid |

| Abbreviation | Fmoc-L-2-(5-Br)Thi-OH |

| Molecular Weight | 472.35 g/mol |

| Electronic Character | Electron-rich heteroaromatic (Thiophene); Facilitates Pd(0) oxidative addition. |

| Solubility | Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM. |

| Stability | Stable to standard TFA cleavage (95% TFA). Sensitive to strong reducing agents. |

| Storage | +2°C to +8°C, desiccated. Protect from light (thiophene halides are photosensitive). |

Application I: Late-Stage Functionalization (LSF)

The primary application of 5-Br-Thi is the generation of "Diversity-Oriented Libraries" via on-resin cross-coupling. By incorporating 5-Br-Thi into a peptide backbone, researchers can split the resin and react it with dozens of aryl boronic acids, rapidly generating analogs to probe Structure-Activity Relationships (SAR).

Mechanism of Action

The thiophene ring is less aromatic (lower resonance energy) than benzene, making the C-Br bond at the 5-position more susceptible to oxidative addition by Palladium(0). This allows for milder reaction conditions and higher conversion rates than 4-bromophenylalanine.

Experimental Protocol: On-Resin Suzuki-Miyaura Coupling

Note: This protocol is optimized for Rink Amide resin (0.5 mmol/g loading). Perform all Pd steps under inert atmosphere (Argon/Nitrogen).

Materials:

-

Resin: Peptidyl-resin containing 5-Br-Thi (N-terminus Fmoc protected).

-

Catalyst: Pd(dtbpf)Cl₂ (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) – Preferred for high turnover.

-

Base: K₃PO₄ (2M aqueous solution).

-

Solvent: DMF/Water (9:1 ratio).

-

Reagent: Aryl Boronic Acid (5 equivalents).

Step-by-Step Workflow:

-